N-benzhydryl-4-methylaniline
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Overview
Description
N-benzhydryl-4-methylaniline: is an organic compound that belongs to the class of benzhydryl compounds It is characterized by the presence of a benzhydryl group attached to a 4-methylaniline moiety
Mechanism of Action
Target of Action
N-benzhydryl-4-methylaniline, also known as N-(diphenylmethyl)-4-methylaniline, is a complex organic compound. Similar compounds have been known to interact with various biological targets, such as enzymes and receptors, leading to changes in cellular processes .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as diazotization . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular processes .
Result of Action
It’s known that the compound can undergo various chemical reactions, which may influence its interaction with its targets and subsequently lead to changes in cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Methylation of Secondary Amines: One method involves the N-methylation of secondary amines under solvent-free ball milling conditions.
Methylation with Methanol: Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes.
Industrial Production Methods: Industrial production methods for N-benzhydryl-4-methylaniline typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzhydryl-4-methylaniline can undergo oxidation reactions, often resulting in the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzhydryl-4-methylaniline has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: this compound is used in the production of dyes, agrochemicals, and other organic products.
Comparison with Similar Compounds
Diphenylmethane: The parent structure of benzhydryl compounds, consisting of two benzene rings connected by a single methane.
2,6-Dibenzhydryl-4-methylaniline: A sterically encumbered derivative that undergoes diazotization and other reactions.
Uniqueness: N-benzhydryl-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
N-benzhydryl-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-16-12-14-19(15-13-16)21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20-21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUQQOMGPXVHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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